N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-11-4-3-10(8-12(11)18)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISJTOQKLNIYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dihydrazides
The foundational pyridazinone structure is typically synthesized via cyclocondensation reactions. A representative procedure from involves:
Reaction Scheme
Maleic anhydride + Hydrazine hydrate → 3,6-Dihydroxypyridazine → Alkylation → 3-Substituted-6-oxopyridazine
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hr |
| Catalyst | None |
| Yield | 78–82% |
Key spectral data for intermediate 3-(benzyloxy)-6-oxo-1,6-dihydropyridazine :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.32–7.25 (m, 5H, Ar-H), 6.85 (d, J = 9.8 Hz, 1H), 6.72 (d, J = 9.8 Hz, 1H), 5.08 (s, 2H, OCH2).
Thiophen-2-yl Substitution Strategies
Nucleophilic Aromatic Substitution
Introduction of the thiophen-2-yl group at position 3 of the pyridazinone core demonstrates optimal results using:
Reagents
- Thiophen-2-ylmethyl chloride
- Anhydrous K2CO3 in DMF
Reaction Profile
| Condition | Outcome |
|---|---|
| 0–5°C initial cooling | Minimizes di-substitution |
| 45–50°C maintenance | Completes alkylation |
| Workup | Ice-water precipitation |
| Yield | 85% (reported for analog) |
Acetamide Side Chain Installation
Mixed Anhydride Method
Coupling of N-(3,4-difluorophenyl)amine to the pyridazinone-thiophene intermediate employs Schotten-Baumann conditions:
Procedure
- Activate acetic acid derivative with ethyl chloroformate
- React with 3,4-difluoroaniline in dichloromethane
- Purify via silica gel chromatography
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Molar Ratio | 1:1.2 (acid:amine) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hr |
| Yield | 68% |
Characterization Data
- HRMS (ESI+): m/z calc. for C21H14F2N3O2S [M+H]+: 430.0732, found: 430.0735.
- ¹³C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 152.1 (pyridazinone C6), 143.2 (thiophene C2), 117.3–114.1 (Ar-C-F).
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
Critical Process Considerations
Regioselectivity Challenges
The electron-withdrawing nature of the pyridazinone ring directs substitution predominantly to position 3, but competing reactions at position 4 can occur (5–12% byproducts). Strategies to suppress undesired substitution:
- Use bulky bases (e.g., DIPEA instead of K2CO3)
- Maintain reaction temperatures below 50°C
Purification Challenges
The final compound’s low aqueous solubility necessitates:
- Gradient elution chromatography (Hexane:EtOAc 4:1 → 1:1)
- Recrystallization from ethanol/water (3:1 v/v)
Scalability and Industrial Relevance
Patent CN104892448A demonstrates scalable acetamide synthesis principles applicable to this compound:
- Batch Size : Up to 5 kg demonstrated
- Cost Drivers :
- Thiophen-2-ylmethyl chloride (28% of total material cost)
- Chromatography purification (41% of processing cost)
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinone derivatives using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydropyridazinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate conversion.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
N-(4-Nitrophenyl)-2-[6-Oxo-3-(Thiophen-2-yl)-1,6-Dihydropyridazin-1-yl]Acetamide (BG15362)
- Molecular Formula : C₁₆H₁₂N₄O₄S
- Molecular Weight : 356.36 g/mol
- Substituent : 4-Nitrophenyl (electron-withdrawing nitro group) vs. 3,4-Difluorophenyl (electron-withdrawing fluorine atoms) in the target compound .
Goxalapladib (CAS-412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Substituents : Includes a 2,3-difluorophenyl group and a naphthyridine core. While structurally more complex, it shares fluorinated aromatic and acetamide motifs with the target compound .
Structural Comparison Table:
Physicochemical and Electronic Properties
- 3,4-Difluorophenyl (Target Compound): Fluorine atoms moderately withdraw electrons while enhancing lipophilicity and metabolic stability .
- Thiophene Contribution : The thiophen-2-yl group in both the target compound and BG15362 may improve π-π stacking interactions with biological targets, a common strategy in kinase inhibitor design .
Pharmacological Implications
- BG15362: No specific activity data are provided, but its nitro group may confer reactivity distinct from the fluorine-substituted target compound.
- Goxalapladib : Targets atherosclerosis, demonstrating that fluorinated acetamide derivatives can have diverse therapeutic applications .
- Target Compound: The 3,4-difluorophenyl group may optimize binding to enzymes like cyclooxygenases or kinases, where fluorine substitutions are known to enhance affinity and selectivity.
Research Findings and Data Gaps
- Such data would clarify conformational preferences and intermolecular interactions .
- Biological Activity : Evidence gaps exist regarding the target compound’s specific targets or efficacy. Comparative studies with BG15362 could elucidate substituent effects on activity.
Biological Activity
N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structure, featuring both a difluorophenyl and a thiophene moiety, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₂N₃O₂S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 923100-21-4 |
The presence of the thiophene ring is significant as it may influence the compound's electronic properties and biological interactions.
The biological activity of this compound is hypothesized to involve:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate conversion.
2. Receptor Modulation:
It may interact with cell surface receptors, altering intracellular signaling pathways.
3. DNA Interaction:
Potential binding to DNA could influence gene expression and cellular function.
Anticancer Potential
Studies on related compounds have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may provide a scaffold for developing new anticancer agents.
Neuroprotective Effects
Compounds with similar functional groups have been evaluated for neuroprotective properties. They have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and modulating neurotransmitter levels.
Case Studies and Research Findings
A comparative analysis of related compounds provides insight into the potential biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
